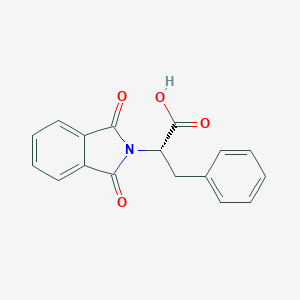
N-Phthaloyl-L-phenylalanine
Übersicht
Beschreibung
N-Phthaloyl-L-phenylalanine is a chemical compound with the empirical formula C17H13NO4 . It has a molecular weight of 295.29 . It is used as a pharmaceutical intermediate and in peptide synthesis .
Synthesis Analysis
N-Phthaloyl-L-phenylalanine can be synthesized by the reaction of phthalic anhydride and glycine in the presence of triethylamine in toluene under reflux . Other L-amino acids such as arginine, glutamine, leucine, and tryptophan methyl ester can be prepared and coupled with N-Phthaloyl-L-phenylalanine using coupling agents (EDC and HOBt) .Molecular Structure Analysis
The molecular structure of N-Phthaloyl-L-phenylalanine is represented by the SMILES stringOC(=O)C@HN2C(=O)c3ccccc3C2=O . Chemical Reactions Analysis
N-Phthaloyl-L-phenylalanine can be chemically modified by introducing different amounts of N-phthaloyl-L-phenylalanine. This modification is carried out by the reaction of PVA hydroxyl groups with (2S)-3-phenyl-2-phthalimidylpropanoyl chloride using N,N-dimethyl acetamide/lithium chloride as a reaction media .Physical And Chemical Properties Analysis
N-Phthaloyl-L-phenylalanine is a white crystal with a melting point of 181-185 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Application in Non-linear Optics
- Summary of the Application: N-Phthaloyl-L-phenylalanine (NPLP) is used in the creation of non-linear optical materials. These materials are crucial for device applications in optoelectronics, fiber optic communication, frequency converters, optical switching, high-speed information processing, and photonics .
- Methods of Application or Experimental Procedures: The NPLP crystal was crystallized from an aqueous solution using a slow evaporation method. The grown crystal crystallized with the P21 space group in a monoclinic crystal structure .
Application in Antiepileptic Activity
- Summary of the Application: N-Phthaloyl-L-phenylalanine derivatives have been synthesized and tested for their antiepileptic activity. The phenylalanine methyl ester derivative of N-phthaloylglycine had antiepileptic effects even more potent than thalidomide .
- Methods of Application or Experimental Procedures: The derivatives were synthesized by coupling with N-phthaloylglycine using coupling agents (EDC and HOBt). They were then tested on a pentylenetetrazole (PTZ) induced seizure mice model .
- Results or Outcomes: All synthesized compounds showed satisfactory results leading to increased latency time to the first symptom of a seizure. The phenylalanine methyl ester derivative of N-phthaloylglycine had antiepileptic effects even more potent than thalidomide .
Application in Phenylalanine Ammonia Lyase Study
- Summary of the Application: N-Phthaloyl-L-phenylalanine is used in the stereocontrolled synthesis of deuterated phenylalanine derivatives. This is applied in the study of phenylalanine ammonia lyase .
- Methods of Application or Experimental Procedures: The details of the experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Application in Antiepileptic Activity
- Summary of the Application: N-Phthaloyl-L-phenylalanine derivatives have been synthesized and tested for their antiepileptic activity. The phenylalanine methyl ester derivative of N-phthaloylglycine had antiepileptic effects even more potent than thalidomide .
- Methods of Application or Experimental Procedures: The derivatives were synthesized by coupling with N-phthaloylglycine using coupling agents (EDC and HOBt). They were then tested on a pentylenetetrazole (PTZ) induced seizure mice model .
- Results or Outcomes: All synthesized compounds showed satisfactory results leading to increased latency time to the first symptom of a seizure. The phenylalanine methyl ester derivative of N-phthaloylglycine had antiepileptic effects even more potent than thalidomide .
Application in Phenylalanine Ammonia Lyase Study
- Summary of the Application: N-Phthaloyl-L-phenylalanine is used in the stereocontrolled synthesis of deuterated phenylalanine derivatives. This is applied in the study of phenylalanine ammonia lyase .
- Methods of Application or Experimental Procedures: The details of the experimental procedures are not provided in the source .
- Results or Outcomes: The outcomes of this application are not provided in the source .
Safety And Hazards
Zukünftige Richtungen
N-Phthaloyl-L-phenylalanine and its derivatives have shown potential in the treatment of epilepsy . The phenylalanine methyl ester derivative of N-Phthaloyl-L-phenylalanine had antiepileptic effects even more potent than thalidomide . Increasing lipophilicity and facilitating compounds delivery through L-amino acid carriers to the brain appear to be responsible for the remarkable activity of these compounds .
Eigenschaften
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYRSTHMTWUHGE-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319030 | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phthaloyl-L-phenylalanine | |
CAS RN |
5123-55-7 | |
| Record name | N-Phthaloyl-(S)-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5123-55-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 338600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005123557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338600 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phthaloyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

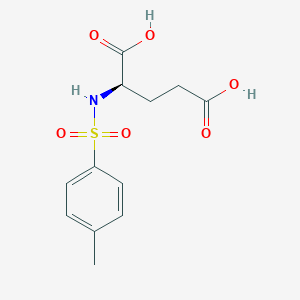
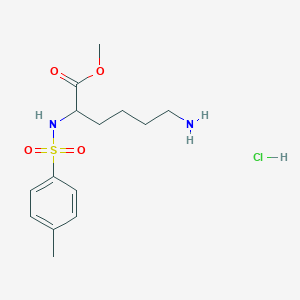
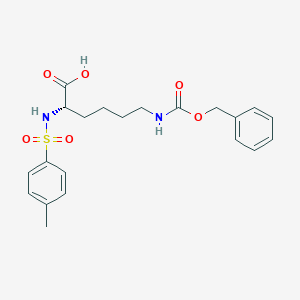
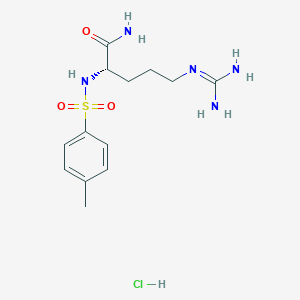
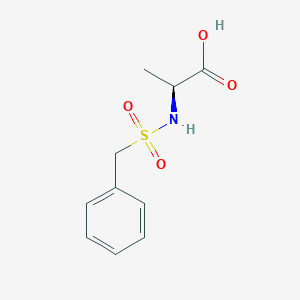
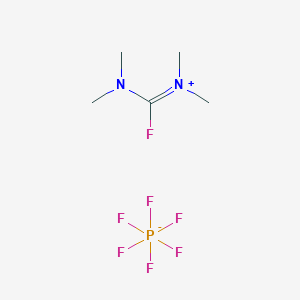
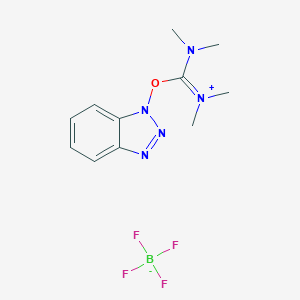
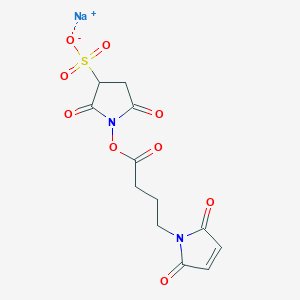
![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)
![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)
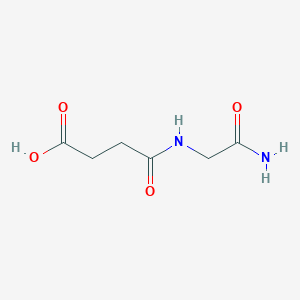
![2,5-Pyrrolidinedione, 1-[[(4-nitrophenyl)acetyl]oxy]-](/img/structure/B554651.png)

